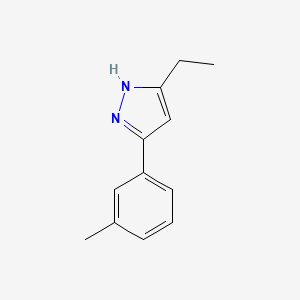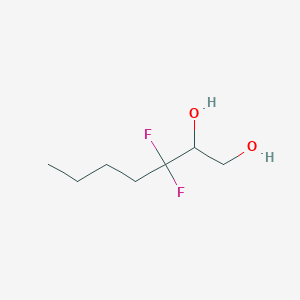
5-ethyl-3-(3-methylphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-3-(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl group at position 5 and a 3-methylphenyl group at position 3, making it a unique derivative of pyrazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
5-ethyl-3-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
科学的研究の応用
5-ethyl-3-(3-methylphenyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-ethyl-3-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole
- 5-ethyl-1-phenyl-1H-pyrazole
- 3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness
5-ethyl-3-(3-methylphenyl)-1H-pyrazole is unique due to the specific substitution pattern on the pyrazole ring. The presence of both an ethyl group and a 3-methylphenyl group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
5-ethyl-3-(3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-3-11-8-12(14-13-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChIキー |
BFLCBEFHOQXKRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NN1)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)

![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)

![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)





